1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate
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Overview
Description
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate is a chemical compound known for its role as an impurity in cimetidine, a histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease (GERD) . This compound is characterized by its unique structure, which includes an imidazole ring and a guanidine group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine typically involves the reaction of intermediate compounds under specific conditions. One common method includes the reaction of 2-aminoethanethiol hydrochloride with intermediate compounds in the presence of hydrogen bromide, followed by neutralization with potassium carbonate . This process results in the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is not well-documented. its structural components suggest potential interactions with biological targets similar to those of cimetidine. The imidazole ring may interact with histamine receptors, while the guanidine group could influence enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist used to treat ulcers and GERD.
Ranitidine: Another H2 receptor antagonist with a similar imidazole structure.
Famotidine: A more potent H2 receptor antagonist with a different structural framework.
Uniqueness
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity in cimetidine highlights its relevance in pharmaceutical quality control and research .
Properties
CAS No. |
85359-88-2 |
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Molecular Formula |
C10H18N6OS |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate |
InChI |
InChI=1S/C10H16N6S.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H2 |
InChI Key |
FHRBVJBQJYLFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.O |
Origin of Product |
United States |
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